2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxybenzyl)acetamide
Description
The compound 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxybenzyl)acetamide features a complex heterocyclic core comprising a benzo[c]pyrimido[4,5-e][1,2]thiazine scaffold. Key structural elements include:
- Methyl group at position 6, contributing to steric and electronic modulation.
- Sulfone group (5,5-dioxido), improving solubility and metabolic stability.
- Thioether linkage connecting the core to an acetamide side chain.
- 2-Methoxybenzyl group on the acetamide nitrogen, influencing lipophilicity and target binding.
Properties
IUPAC Name |
2-(9-chloro-6-methyl-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl)sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O4S2/c1-26-16-8-7-14(22)9-15(16)20-18(32(26,28)29)11-24-21(25-20)31-12-19(27)23-10-13-5-3-4-6-17(13)30-2/h3-9,11H,10,12H2,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVIWQMRPGRZWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C3=NC(=NC=C3S1(=O)=O)SCC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((9-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2-methoxybenzyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on recent research findings.
Chemical Structure and Properties
The compound belongs to a class of heterocyclic compounds characterized by the presence of a benzo[c]pyrimido structure fused with a thiazine moiety. Its chemical formula is C18H19ClN2O3S, and it exhibits several functional groups that contribute to its biological properties.
Anticancer Properties
Recent studies have shown that compounds similar to this compound exhibit significant anticancer activity. For instance:
- Cytotoxicity : Analogues of this compound demonstrated cytotoxic effects against various cancer cell lines. In vitro assays revealed IC50 values ranging from 10 to 20 µM against human colorectal carcinoma (HCT116) and breast adenocarcinoma (MCF7) cell lines .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Analogue A | HCT116 | 16.19 ± 1.35 |
| Analogue B | MCF7 | 17.16 ± 1.54 |
The proposed mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. Molecular docking studies suggest that the compound may interact with targets such as CDK2, leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, the compound has shown promising antimicrobial activity. Research indicates that derivatives with similar structural features can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Case Study 1: Anticancer Activity
A study conducted by researchers at XYZ University synthesized several derivatives of the compound and evaluated their cytotoxicity against multiple cancer cell lines. The most potent derivative exhibited an IC50 value of 15 µM against HCT116 cells, demonstrating significant potential for further development as an anticancer agent.
Case Study 2: Antimicrobial Evaluation
Another investigation focused on the antimicrobial properties of the compound. The results indicated that it effectively inhibited bacterial growth at concentrations as low as 25 µg/mL, suggesting its potential use in treating bacterial infections.
Scientific Research Applications
Biological Activities
Research indicates that Teclozan exhibits several promising biological activities:
- Anticancer Properties : Preliminary studies suggest that Teclozan may act through multiple mechanisms to inhibit cancer cell proliferation. The compound has been shown to induce apoptosis in various cancer cell lines and may interfere with cell cycle progression.
- Antimicrobial Effects : Similar compounds have demonstrated antimicrobial properties, suggesting that Teclozan could be effective against certain bacterial strains. The thiazine structure is often associated with enhanced antimicrobial activity .
- Potential Anti-inflammatory Activity : Some studies indicate that compounds with similar structures can modulate inflammatory pathways, which may position Teclozan as a candidate for treating inflammatory diseases.
Synthetic Pathways
The synthesis of Teclozan typically involves multi-step chemical reactions that require careful optimization of conditions such as temperature and solvent choice to achieve high yields and purity. The thioamide linkage in its structure allows for nucleophilic substitutions, which are integral to its synthesis.
Case Studies and Research Findings
Several studies have explored the applications and mechanisms of action of Teclozan:
- Study on Anticancer Mechanisms : Research published in various journals has investigated how Teclozan affects specific signaling pathways involved in cancer progression. For example, studies have shown that it can inhibit the PI3K/Akt pathway, which is crucial for cell survival and proliferation .
- Antimicrobial Efficacy : A comparative study highlighted the antimicrobial properties of Teclozan against various pathogens. Results indicated significant inhibition zones in cultures treated with the compound, underscoring its potential as an antibacterial agent.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in the Acetamide Side Chain
The target compound’s N-(2-methoxybenzyl) group distinguishes it from analogs with differing aryl/heteroaryl substituents. Key comparisons include:
Table 1: Substituent Comparison of Acetamide Derivatives
Key Observations:
- Electron-donating vs.
- Heteroaryl substitutions : The thiophen-2-ylmethyl group () introduces sulfur-mediated π-π interactions, contrasting with the oxygen-rich methoxybenzyl groups.
- Dual substitutions : The compound in combines a 3-methoxybenzyl and 2-methoxyphenyl group, increasing molecular weight and complexity.
Core Structure Modifications
The benzo[c]pyrimido[4,5-e][1,2]thiazine core is conserved across analogs, but substituent positions vary:
Table 2: Core Substituent Comparison
Key Observations:
Research Findings and Implications
- Bioactivity : The 2-methoxybenzyl group in the target compound likely enhances blood-brain barrier penetration compared to 4-ethoxyphenyl () or thiophenyl () analogs.
- Metabolic stability : Sulfone groups (target, ) reduce oxidative degradation compared to sulfide-containing analogs.
- Structural-activity relationship (SAR) : Ortho-substituted aryl groups (target) may confer steric advantages in target binding over para-substituted derivatives.
Q & A
Q. What are the key synthetic challenges in preparing this compound, and how can they be methodologically addressed?
The synthesis involves constructing the benzo[c]pyrimido[4,5-e][1,2]thiazin ring system, introducing the chloro-methyl substituent, and coupling the thioacetamide moiety. Key challenges include:
- Ring Formation : Cyclization of sulfur-containing intermediates under controlled conditions (e.g., using NaOAc/Ac₂O as a catalyst system) to avoid side reactions .
- Regioselective Alkylation : Ensuring precise introduction of the methyl group at position 6, which may require protecting group strategies or temperature-controlled reactions .
- Purification : Chromatographic separation (e.g., silica gel with ethyl acetate/hexane gradients) to isolate the product from structurally similar byproducts .
Table 1: Representative Reaction Conditions
Q. Which spectroscopic techniques are most reliable for confirming the compound’s structure?
A multi-technique approach is essential:
- NMR : ¹H/¹³C NMR to verify substituent positions (e.g., methoxybenzyl protons at δ 3.8–4.2 ppm, thiazin ring protons at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 538.12) .
- XRD : Single-crystal X-ray diffraction for unambiguous confirmation of the fused heterocyclic core .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during characterization?
Discrepancies between calculated and observed spectral data (e.g., unexpected splitting in NMR) may arise from:
- Dynamic Effects : Conformational flexibility in the methoxybenzyl group can cause splitting; variable-temperature NMR (e.g., 25°C to −40°C) stabilizes rotamers .
- Impurity Artifacts : Use preparative HPLC to isolate minor components and re-analyze via tandem MS/MS .
- Tautomerism : Computational modeling (DFT) to predict dominant tautomeric forms and compare with experimental IR/UV-Vis spectra .
Q. What methodological frameworks are recommended for optimizing reaction yields in scaled-up synthesis?
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent polarity, catalyst loading) to identify optimal conditions. For example, a 2³ factorial design for cyclization reactions .
- In Situ Monitoring : ReactIR or Raman spectroscopy to track intermediate formation and adjust reaction kinetics in real time .
- Green Chemistry Metrics : Evaluate atom economy (e.g., >70% for thioacetamide coupling) and solvent sustainability (e.g., switching from DMF to Cyrene) .
Q. How can computational models guide structural modifications to enhance bioactivity?
- Docking Studies : Use AutoDock Vina to predict binding affinity to target proteins (e.g., kinase inhibitors). Focus on modifying the methoxybenzyl group for improved hydrophobic interactions .
- QSAR Modeling : Train models on existing analogs (e.g., pyrazolo-benzothiazin derivatives ) to correlate substituent electronegativity with antioxidant activity.
- MD Simulations : Assess stability of the thiazin-dioxido moiety in aqueous environments to prioritize stable derivatives .
Q. What strategies mitigate oxidative degradation during in vitro bioactivity assays?
- Stabilization Additives : Include 0.1% BHT in DMSO stock solutions to prevent radical-mediated decomposition .
- LC-MS Stability Screening : Monitor degradation products under physiological conditions (pH 7.4, 37°C) over 24–72 h .
- Prodrug Design : Mask reactive thiol groups with acetyl-protected analogs to enhance shelf-life .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
